molecular formula C9H6FNO2S B1497846 3-Methoxycarbonyl-4-fluorophenylisothiocyanate CAS No. 1027513-51-4

3-Methoxycarbonyl-4-fluorophenylisothiocyanate

Cat. No. B1497846
CAS RN: 1027513-51-4
M. Wt: 211.21 g/mol
InChI Key: WLFBHFNUPHYHIR-UHFFFAOYSA-N
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Description

3-Methoxycarbonyl-4-fluorophenylisothiocyanate (MFPITC) is a compound with the molecular formula C9H6FNO2S and a molecular weight of 211.21 g/mol . It is used in various fields including pharmaceuticals, agrochemicals, and material sciences.


Molecular Structure Analysis

The molecular structure of 3-Methoxycarbonyl-4-fluorophenylisothiocyanate consists of 9 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, 2 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

Polymer-Based Photovoltaic Research

In the field of polymer-based photovoltaic cells, derivatives of methoxycarbonyl and fluorophenyl groups have been extensively studied for their role in improving the efficiency and performance of solar cells. For instance, materials such as poly(3-hexylthiophene) and PCBM, which contains a methoxycarbonyl group, are pivotal in the development of bulk-heterojunction solar cells, demonstrating the importance of these functional groups in enhancing power conversion efficiencies (M. Dang, L. Hirsch, & G. Wantz, 2011).

Synthesis and Structural Modification

Research on the synthesis of fluorinated polymers indicates that the inclusion of fluorine atoms and methoxycarbonyl groups into polymer backbones can significantly alter their properties, such as ionization potential and aggregation behavior, without a notable impact on the optical band gap. This has implications for the design of materials with improved electronic properties (Z. Fei et al., 2015).

Fluorescent Dyes and Sensors

Compounds bearing ethoxycarbonyl and methoxycarbonyl groups have been utilized as building blocks in the synthesis of fluorescent dyes and sensors. These compounds display tunable fluorescence across a broad spectrum, highlighting the utility of methoxycarbonyl-functionalized materials in developing sensors and imaging agents (Marzena Witalewska et al., 2019).

Supramolecular Chemistry

The design of supramolecular hydrogels using N-(fluorenyl-9-methoxycarbonyl) dipeptides showcases the application of methoxycarbonyl groups in creating responsive materials that can undergo changes in response to stimuli such as ligand-receptor interaction, temperature, or pH (Yan Zhang, H. Gu, Zhimou Yang, & Bing Xu, 2003).

Nanotechnology

In nanotechnology, surfactants derived from methoxycarbonyl-protected amino acids have been employed for the dispersion of carbon nanotubes. This demonstrates the role of methoxycarbonyl functional groups in enhancing the processability and application of nanomaterials in various technological domains (B. Cousins et al., 2009).

properties

IUPAC Name

methyl 2-fluoro-5-isothiocyanatobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2S/c1-13-9(12)7-4-6(11-5-14)2-3-8(7)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLFBHFNUPHYHIR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)N=C=S)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00653439
Record name Methyl 2-fluoro-5-isothiocyanatobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methoxycarbonyl-4-fluorophenylisothiocyanate

CAS RN

1027513-51-4
Record name Methyl 2-fluoro-5-isothiocyanatobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00653439
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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